3-ethynyl-1,5-dimethyl-1H-pyrazole
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Overview
Description
3-ethynyl-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an ethynyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with an appropriate ethynylating agent. One common method involves the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 3-ethyl-1,5-dimethyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-ethynyl-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism by which 3-ethynyl-1,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethyl-1,5-dimethyl-1H-pyrazole: Similar structure but with an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
Uniqueness
3-ethynyl-1,5-dimethyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound in synthetic chemistry and various research fields .
Properties
CAS No. |
85385-96-2 |
---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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